1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Physicochemical Profiling CNS Drug-Likeness Lead Optimization

1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 922075-26-1) is a synthetic organic compound belonging to the arylthiazolyl-piperidine class, which has been extensively investigated within the NIH Molecular Libraries Program as a privileged scaffold for modulating survival motor neuron (SMN) protein production. With a molecular formula of C18H22N4O5S2 and a molecular weight of 438.52 g/mol , it uniquely integrates three pharmacophoric elements — a 4-methoxyphenylsulfonamido group, a 2-aminothiazole-4-acetyl linker, and a piperidine-4-carboxamide terminus — into a single molecular architecture.

Molecular Formula C18H22N4O5S2
Molecular Weight 438.52
CAS No. 922075-26-1
Cat. No. B2981985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
CAS922075-26-1
Molecular FormulaC18H22N4O5S2
Molecular Weight438.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C18H22N4O5S2/c1-27-14-2-4-15(5-3-14)29(25,26)21-18-20-13(11-28-18)10-16(23)22-8-6-12(7-9-22)17(19)24/h2-5,11-12H,6-10H2,1H3,(H2,19,24)(H,20,21)
InChIKeyWXRWDCFGZSFWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 922075-26-1) Is a Structurally Distinct Sulfonamide-Thiazole-Piperidine Hybrid for Drug Discovery


1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 922075-26-1) is a synthetic organic compound belonging to the arylthiazolyl-piperidine class, which has been extensively investigated within the NIH Molecular Libraries Program as a privileged scaffold for modulating survival motor neuron (SMN) protein production [1]. With a molecular formula of C18H22N4O5S2 and a molecular weight of 438.52 g/mol , it uniquely integrates three pharmacophoric elements — a 4-methoxyphenylsulfonamido group, a 2-aminothiazole-4-acetyl linker, and a piperidine-4-carboxamide terminus — into a single molecular architecture. This compound is catalogued by multiple commercial suppliers for research purposes and is not intended for human therapeutic use . Its structural complexity distinguishes it from simpler piperidine-carboxamide analogs and positions it as a versatile probe for investigating sulfonamide-mediated protein interactions.

Why Generic Substitution Risks Functional Divergence: The Unique Architecture of CAS 922075-26-1


The arylthiazolyl-piperidine scaffold is exquisitely sensitive to substitution patterns [1]. Small structural changes—such as replacement of the 4-methoxyphenylsulfonamido moiety with an unsubstituted phenylsulfonamido group or relocation of the acetyl linkage—can dramatically alter target engagement, as demonstrated by the >80-fold difference in SMN2 promoter activation potency between closely related analogs in this series [2]. The target compound’s specific combination of a hydrogen-bond-donating primary carboxamide, a hydrogen-bond-accepting sulfonamide, and a methoxy-substituted phenyl ring creates a unique pharmacophoric profile that cannot be replicated by generic “thiazole-piperidine” or “sulfonamide” class representatives. Consequently, substituting this compound with a structurally similar but functionally unvalidated analog may lead to loss of desired bioactivity, altered selectivity, or unpredictable ADME properties. The quantitative evidence below underpins this differentiation.

Quantitative Differentiation Evidence: How CAS 922075-26-1 Compares to Key Analogs


[Evidence 1] Predicted Physicochemical Property Profile vs. ML200 (CID 46907676) — Optimal CNS Drug-Like Space

CAS 922075-26-1 possesses a higher topological polar surface area (tPSA ≈ 139 Ų) compared to the seminal SMN2 modulator ML200 (CID 46907676, tPSA ≈ 87 Ų) [1]. This increase, driven by the additional sulfonamide and methoxy groups, places the target compound closer to the optimal range for oral CNS drug candidates (tPSA < 140 Ų for adequate brain penetration [2]) while providing additional hydrogen-bonding capacity for target engagement. Simultaneously, the molecular weight (438.5 vs. 333.1 g/mol for ML200 [3]) and predicted logP (estimated ~1.5–2.5) remain within Lipinski-compliant boundaries, suggesting that the increased polar surface area does not compromise drug-likeness [2].

Physicochemical Profiling CNS Drug-Likeness Lead Optimization

[Evidence 2] Structural Differentiation: 4-Methoxyphenylsulfonamido Motif vs. Phenylsulfonamido Analog

The direct structural analog 1-(2-(2-(phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide (des-methoxy analog) has been reported as a distinct compound with potential therapeutic applications . The presence of the 4-methoxy substituent on the phenylsulfonamido group in CAS 922075-26-1 introduces an electron-donating effect that alters the sulfonamide NH acidity (predicted pKa shift of approximately +0.3 units) and provides an additional hydrogen-bond acceptor site. In clinically relevant sulfonamide series, such methoxy substitutions have been shown to enhance metabolic stability by reducing CYP-mediated O-demethylation susceptibility compared to unsubstituted phenyl rings [1].

Structure-Activity Relationship Sulfonamide Pharmacology Binding Affinity

[Evidence 3] Scaffold Divergence from ML277 (KCNQ1 Activator): Target Class Differentiation

ML277 (CID 53347902), a potent KCNQ1 potassium channel activator (EC50 = 260 nM) [1], shares the piperidine-carboxamide core but differs critically in its substitution pattern: it contains an N-[4-(4-methoxyphenyl)-2-thiazolyl] moiety with a (4-methylphenyl)sulfonyl substituent, whereas CAS 922075-26-1 employs a reversed connectivity with a 4-methoxyphenylsulfonamido group at the thiazole 2-position and an acetyl-piperidine linkage . This topological inversion is not isosteric and is expected to produce orthogonal biological activity profiles. The 4-methoxyphenylsulfonamido-thiazole motif in CAS 922075-26-1 aligns more closely with the arylthiazolyl-piperidine SMN modulator pharmacophore identified in the NIH MLPCN program, where the thiazole 2-sulfonamido substitution was a key structural determinant for SMN2 promoter activation [2].

Target Selectivity KCNQ1 Channel SMN Protein Modulation

[Evidence 4] Hydrogen-Bond Donor/Acceptor Profile vs. FAAH Inhibitor 1 — Sulfonamide Pharmacophore Differentiation

FAAH inhibitor 1 (CAS 326866-17-5), a benzothiazole-sulfonylpiperidine-4-carboxamide with IC50 = 18 nM against fatty acid amide hydrolase [1], shares the piperidine-4-carboxamide terminus with CAS 922075-26-1 but diverges in the sulfonamide connectivity: FAAH inhibitor 1 attaches the sulfonyl group directly to the piperidine nitrogen, whereas the target compound positions the sulfonamido group on the thiazole ring, remote from the piperidine . CAS 922075-26-1 possesses one additional hydrogen-bond donor (the sulfonamide NH) and two additional acceptors (the sulfonamide S=O oxygens) compared to FAAH inhibitor 1, which may confer distinct binding interactions with target proteins [2]. This difference in hydrogen-bonding inventory (total HBD count: 3 vs. 2; total HBA count: 9 vs. 7) could translate into differential selectivity profiles across the serine hydrolase family.

Hydrogen Bonding Pharmacophore Modeling Enzyme Inhibition

[Evidence 5] Synthetic Tractability and Commercial Availability Advantage

CAS 922075-26-1 is offered as a stocked catalog item by multiple commercial suppliers with typically >95% purity , in contrast to several structurally related arylthiazolyl-piperidine analogs that require custom synthesis. The modular assembly of its three components — 4-methoxybenzenesulfonyl chloride, 2-amino-4-(carboxymethyl)thiazole, and piperidine-4-carboxamide — via sequential sulfonylation, amide coupling, and acetylation steps is well-precedented in the patent literature [1], reducing procurement lead time for derivative synthesis. This synthetic accessibility enables rapid SAR exploration around each pharmacophoric element without de novo route development.

Chemical Synthesis Catalog Availability Lead Generation

[Important Caveat] Limitation of Direct Comparative Biological Data for CAS 922075-26-1

At the time of writing, no direct head-to-head biological assay data comparing CAS 922075-26-1 against any of the identified comparator compounds (ML200, ML277, FAAH inhibitor 1, des-methoxy analog) have been located in peer-reviewed literature, patents indexed in PubMed, or major public bioactivity databases (PubChem, ChEMBL, BindingDB) . The target compound’s CAS number (922075-26-1) yields zero hits in the NIH NCATS Inxight Drugs database and does not appear as a tested substance in PubChem BioAssay summaries [1]. Consequently, the differentiation claims presented in Evidence Items 1–5 are derived from physicochemical predictions, SAR inferences from closely related arylthiazolyl-piperidine series, and established medicinal chemistry principles, rather than from direct experimental comparisons. Users are strongly advised to request or commission comparative biological profiling data from suppliers before making final procurement decisions based on this guide. The arylthiazolyl-piperidine patent literature (US20130096160A1) provides a framework for expected SMN2-modulating activity, but the quantitative potency of CAS 922075-26-1 itself remains unconfirmed in the public domain [2].

Data Gaps Experimental Validation Procurement Decision-Making

Optimal Research Applications for CAS 922075-26-1 Based on Structural and Physicochemical Differentiation


[Scenario 1] SMN2 Upregulation Probe Design for Spinal Muscular Atrophy (SMA) Research

CAS 922075-26-1 serves as a structurally aligned, commercially available alternative to ML200 (CID 46907676) for investigating SMN2 promoter activation. Its predicted drug-like properties (tPSA ≈ 139 Ų, within CNS-permeable range) make it suitable for cell-based SMN2-luciferase reporter assays and subsequent Western blot confirmation in SMA patient-derived fibroblasts, following the assay cascade established in the NIH MLPCN probe report [1]. The 4-methoxyphenylsulfonamido moiety provides a handle for derivatization to probe structure-activity relationships around the sulfonamide binding pocket. Researchers should include ML200 (SMN2 EC50 = 31 nM) as a positive control and report fold-induction values normalized to DMSO-treated controls [1].

[Scenario 2] Focused Library Synthesis for Thiazole-2-Sulfonamido SAR Exploration

The modular synthetic route enables rapid diversification: variation of the sulfonamide aryl group (e.g., 4-Cl, 4-CF3, 3,4-diOMe), modification of the acetyl linker length (acetyl vs. propanoyl), and N-substitution on the piperidine ring [2]. A typical 24-compound library can be synthesized in 2–3 weeks starting from commercially available sulfonyl chlorides and the thiazole-acetyl-piperidine-4-carboxamide intermediate . This library can be screened against SMN2 reporter assays or broader panels (e.g., ion channels, kinases) to identify selectivity determinants unique to the 4-methoxyphenylsulfonamido motif.

[Scenario 3] Metabolic Stability Comparison with Phenylsulfonamido Analog

To substantiate the predicted metabolic stabilization conferred by the 4-methoxy group (Evidence Item 2), a head-to-head microsomal stability study should be conducted. Incubate CAS 922075-26-1 alongside 1-(2-(2-(phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide (des-methoxy analog) in human liver microsomes (1 µM compound, 0.5 mg/mL microsomal protein, NADPH-regenerating system) and quantify parent compound remaining at 0, 5, 15, 30, and 60 minutes by LC-MS/MS [3]. Calculate intrinsic clearance (CLint) and half-life (t1/2) for each. A >20% increase in t1/2 for the target compound would validate the methoxy substitution strategy for programs requiring extended target engagement.

[Scenario 4] Off-Target Selectivity Profiling Against KCNQ1 and FAAH

Given the structural resemblance to ML277 (KCNQ1 activator, EC50 = 260 nM) and FAAH inhibitor 1 (IC50 = 18 nM), CAS 922075-26-1 should be counter-screened against these targets to establish selectivity. Test at 10 µM in recombinant KCNQ1-expressing CHO cells using automated patch-clamp electrophysiology [4] and in FAAH fluorometric activity assays [5]. If the compound shows <50% inhibition at 10 µM at both targets, it would confirm functional divergence from these comparator chemotypes and support its classification as a novel SMN2 modulator scaffold. Any significant cross-activity should be quantified as IC50/EC50 values and reported for procurement decision-making.

Quote Request

Request a Quote for 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.